molecular formula C10H19N3O2 B8741065 N-[2-(Dimethylamino)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide CAS No. 70717-51-0

N-[2-(Dimethylamino)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide

Cat. No. B8741065
Key on ui cas rn: 70717-51-0
M. Wt: 213.28 g/mol
InChI Key: UWTBHMXZEQMWLU-UHFFFAOYSA-N
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Patent
US04145347

Procedure details

From 8.5 g. of ethyl 2-oxo-1-pyrrolidineacetate and 8.8 g. of 2-(dimethylamino)ethylamine, following the procedure of Example 1, there is obtained N-[2-(dimethylamino)ethyl]-2-oxo-1-pyrrolidineacetamide; b.p. 146°-147° C./0.1 mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][N:3]1[CH2:7][C:8]([O:10]CC)=O.[CH3:13][N:14]([CH3:18])[CH2:15][CH2:16][NH2:17]>>[CH3:13][N:14]([CH3:18])[CH2:15][CH2:16][NH:17][C:8](=[O:10])[CH2:7][N:3]1[CH2:4][CH2:5][CH2:6][C:2]1=[O:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1N(CCC1)CC(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCN)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(CCNC(CN1C(CCC1)=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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